molecular formula C13H20ClNO3 B15363387 1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride CAS No. 23694-21-5

1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride

Katalognummer: B15363387
CAS-Nummer: 23694-21-5
Molekulargewicht: 273.75 g/mol
InChI-Schlüssel: TVOKIQJTBBXSOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Synthesis The compound 1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride (C${14}$H${20}$ClNO$_3$) features a propanone backbone substituted with a 3,4-dimethoxyphenyl group at the 1-position and a dimethylamino group at the 3-position, forming a hydrochloride salt. Its synthesis typically involves refluxing substituted acetophenones with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 90°C for 5–6 hours, followed by extraction and solvent removal under reduced pressure . This method yields intermediates like 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, which can be further processed into the hydrochloride salt.

Eigenschaften

CAS-Nummer

23694-21-5

Molekularformel

C13H20ClNO3

Molekulargewicht

273.75 g/mol

IUPAC-Name

1-(3,4-dimethoxyphenyl)-3-(dimethylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C13H19NO3.ClH/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4;/h5-6,9H,7-8H2,1-4H3;1H

InChI-Schlüssel

TVOKIQJTBBXSOE-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCC(=O)C1=CC(=C(C=C1)OC)OC.Cl

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Aromatic Ring

The 3,4-dimethoxyphenyl group distinguishes the target compound from analogs with alternative aromatic substitutions:

Compound Name Substituent on Aromatic Ring Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound 3,4-Dimethoxyphenyl C${14}$H${20}$ClNO$_3$ 285.77 g/mol Intermediate for bioactive molecules
3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one HCl 4-Methoxyphenyl C${12}$H${18}$ClNO$_2$ 243.73 g/mol Higher solubility due to reduced steric hindrance
3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one HCl 3-Nitrophenyl C${11}$H${15}$ClN$2$O$3$ 270.70 g/mol Electron-withdrawing nitro group enhances reactivity
1-(3-Phenanthrenyl) Analog 3-Phenanthrenyl C${19}$H${20}$ClNO 313.82 g/mol Bulkier aromatic system; potential fluorescence properties

Key Observations :

  • Electron-Donating vs. In contrast, the nitro group in the 3-nitrophenyl analog may favor interactions with electron-deficient targets .
  • Steric Effects : The 4-methoxyphenyl analog () lacks the 3-methoxy group, reducing steric bulk and possibly increasing solubility .

Variations in the Amino Group

The dimethylamino group at the 3-position is critical for charge and solubility. Modifications here alter pharmacological profiles:

Compound Name Amino Group Substituent Molecular Formula Key Properties/Applications Reference
Target Compound Dimethylamino C${14}$H${20}$ClNO$_3$ Stabilizes hydrochloride salt; moderate lipophilicity
Etafenone Hydrochloride Diethylamino C${21}$H${26}$ClNO$_2$ Coronary vasodilator; longer alkyl chains enhance membrane permeability
Propiopromazine Hydrochloride Dimethylaminopropyl (cyclic) C${20}$H${24}$ClN$_2$OS Antipsychotic activity due to phenothiazine integration

Key Observations :

  • Alkyl Chain Length: Diethylamino groups (e.g., Etafenone) increase lipophilicity, enhancing blood-brain barrier penetration .
  • Cyclic Systems: Propiopromazine’s phenothiazine moiety demonstrates how cyclic amines can confer specificity for dopamine receptors .

Pharmacological and Toxicological Data

Limited toxicity data exists for the target compound, but analogs provide insights:

  • RS 39604 (1-[4-amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl]-3-piperidinylpropanone HCl): Exhibits high affinity for 5-HT$4$ receptors (IC${50}$ < 10 nM) but shows moderate toxicity (LD$_{50}$ > 200 mg/kg in rodents) .
  • 3-(Dimethylamino)-1-indol-3-yl-propanone HCl: Intravenous LD$_{50}$ in mice is 180 mg/kg, indicating higher acute toxicity than non-indole derivatives .

Vorbereitungsmethoden

Structural and Functional Overview

The compound’s structure comprises a propan-1-one core substituted at the 1-position with a 3,4-dimethoxyphenyl group and at the 3-position with a dimethylamino moiety. The hydrochloride salt enhances solubility and stability for practical applications. Key structural features include:

  • Aromatic system : 3,4-Dimethoxyphenyl group with electron-donating methoxy substituents.
  • Amine functionality : Tertiary dimethylamino group at the terminal carbon of the propane chain.
  • Ketone group : Reactive carbonyl center at position 1.

Synthetic Routes and Methodologies

Friedel-Crafts Acylation Followed by Nucleophilic Substitution

Step 1: Synthesis of 3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one

Reagents :

  • 1,2-Dimethoxybenzene (3,4-dimethoxybenzene)
  • 3-Bromopropionyl chloride
  • Lewis acid catalyst (e.g., AlCl₃)

Procedure :

  • Friedel-Crafts Acylation :
    • 3,4-Dimethoxybenzene reacts with 3-bromopropionyl chloride in anhydrous dichloromethane under reflux with AlCl₃.
    • Mechanism: Electrophilic aromatic substitution at the para position to the methoxy groups.
    • Product: 3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one .

Reaction Conditions :

Parameter Value
Temperature 0–5°C (initial), then reflux
Time 4–6 hours
Yield 65–75% (estimated)
Step 2: Amination with Dimethylamine

Reagents :

  • 3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one
  • Dimethylamine (excess)
  • Solvent (THF or DMF)

Procedure :

  • Nucleophilic Substitution :
    • The bromo intermediate reacts with dimethylamine in tetrahydrofuran (THF) at 60–70°C for 12 hours.
    • Base (e.g., K₂CO₃) neutralizes HBr byproduct.
    • Product: 1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one .

Reaction Conditions :

Parameter Value
Temperature 60–70°C
Time 12 hours
Yield 80–85% (estimated)
Step 3: Hydrochloride Salt Formation

Reagents :

  • Free base (1-(3,4-dimethoxyphenyl)-3-(dimethylamino)propan-1-one)
  • HCl gas or concentrated HCl

Procedure :

  • Acid-Base Reaction :
    • The free base dissolves in ethanol, and HCl gas is bubbled through the solution.
    • Precipitation of the hydrochloride salt occurs upon cooling.
    • Product: 1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one hydrochloride .

Purification :

  • Recrystallization from ethanol/water mixture.
  • Purity: ≥99% (by HPLC, estimated).

Reductive Amination Pathway (Alternative Route)

Reagents :

  • 3-(3,4-Dimethoxyphenyl)propanal
  • Dimethylamine
  • Reducing agent (e.g., NaBH₃CN)

Procedure :

  • Imine Formation :
    • Condensation of 3-(3,4-dimethoxyphenyl)propanal with dimethylamine forms an imine intermediate.
  • Reduction :
    • Sodium cyanoborohydride reduces the imine to the tertiary amine.
  • Oxidation to Ketone :
    • The secondary alcohol intermediate is oxidized to the ketone using pyridinium chlorochromate (PCC).

Challenges :

  • Low yields in oxidation step (40–50%).
  • Requires stringent anhydrous conditions.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (¹H-NMR)
  • Aromatic protons : δ 6.69–7.21 ppm (multiplet, 3H).
  • Methoxy groups : δ 3.85 ppm (singlet, 6H).
  • Dimethylamino group : δ 2.74 ppm (singlet, 6H).
  • Methylene protons : δ 2.5–3.0 ppm (multiplet, 4H).
Mass Spectrometry (MS)
  • Molecular ion : m/z 222.21 [M⁺ – HCl + H].
  • Fragmentation : Loss of methoxy groups (–OCH₃, m/z 165) and dimethylamine (–N(CH₃)₂, m/z 121).

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling : AlCl₃ recovery in Friedel-Crafts acylation reduces costs.
  • Solvent Selection : THF preferred for amination due to better amine solubility.

Q & A

Q. What are the optimal synthetic routes for 1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride, and how can yield be maximized?

The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 3,4-dimethoxybenzaldehyde with dimethylaminoacetone to form the propanone backbone.
  • Step 2: Hydrochloride salt formation via reaction with HCl in anhydrous ethanol.
  • Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/ether mixtures improves purity (>95%) .
  • Yield Optimization: Adjust stoichiometric ratios (e.g., 1.2:1 aldehyde to ketone) and maintain inert conditions (N₂ atmosphere) to minimize side reactions. Microwave-assisted synthesis may reduce reaction time by 30% .

Q. How can solubility and formulation challenges be addressed for in vitro studies?

  • Solubility Enhancement: The hydrochloride salt improves aqueous solubility (up to 10 mg/mL in PBS at pH 7.4). For hydrophobic assays, use DMSO (≤1% v/v) to avoid cellular toxicity .
  • Formulation Stability: Characterize stability via HPLC-UV (C18 column, 254 nm) under varying pH (4–9) and temperature (4–37°C). Lyophilization preserves long-term stability (>12 months at -20°C) .

Advanced Research Questions

Q. What methodologies are recommended for studying interactions with biological targets (e.g., GPCRs or ion channels)?

  • Receptor Binding Assays: Use radioligand displacement (e.g., [³H]-labeled antagonists) to determine IC₅₀ values. For serotonin receptors (5-HT subtypes), employ HEK293 cells transfected with human receptors .
  • Functional Assays: Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) or cAMP accumulation (ELISA) to assess agonism/antagonism. Cross-validate with electrophysiology (patch-clamp) for ion channel targets .
  • Structural Insights: Perform molecular docking (AutoDock Vina) using X-ray crystallography data of homologous receptors (e.g., 5-HT₂A PDB: 6A93) to predict binding modes .

Q. How can contradictory bioactivity data across studies be resolved?

  • Case Example: Discrepancies in platelet aggregation inhibition (e.g., IC₅₀ ranging from 5–50 µM) may arise from assay conditions (e.g., ADP vs. collagen induction).
  • Resolution Strategies:
    • Standardize protocols (e.g., PRP vs. whole blood models).
    • Compare structural analogs (e.g., AQ 1989, NSC 402407) to identify substituent-dependent activity trends .
    • Validate using orthogonal methods (e.g., flow cytometry for P-selectin expression) .

Q. What toxicological screening approaches are critical for preclinical evaluation?

  • Acute Toxicity: Determine LD₅₀ in rodents (e.g., iv administration: ~180 mg/kg observed in analogs) .
  • Metabolite Profiling: Use LC-MS/MS to identify hepatic metabolites (e.g., demethylated or glucuronidated derivatives). CYP450 inhibition assays (human microsomes) assess drug-drug interaction risks .
  • Genotoxicity: Perform Ames test (TA98 strain) and micronucleus assay (CHO-K1 cells) to rule out mutagenicity .

Q. How do structural modifications influence pharmacological activity?

Key analogs and their effects:

CompoundStructural VariationBioactivity ChangeSource
NSC 402407Phenanthrenyl substitutionEnhanced lipophilicity (logP +0.8)
3-(3-Methoxyphenyl) analogMethoxy positional isomerReduced 5-HT₂A affinity (Ki ×2)
AQ 1989Trifluoromethyl substitutionImproved metabolic stability

Methodological Guidance

Q. Which analytical techniques are most reliable for purity assessment?

  • HPLC-DAD: C18 column, 0.1% TFA in H₂O/ACN gradient (retention time ~8.2 min). Detect impurities at <0.1% .
  • NMR (¹H/¹³C): Confirm absence of residual solvents (e.g., DMSO-d6 δ 2.50 ppm) and validate dimethylamino protons (δ 2.2–2.5 ppm) .
  • Elemental Analysis: Match calculated vs. observed C, H, N (±0.4%) .

Q. What strategies are recommended for pharmacokinetic (PK) profiling?

  • In Vitro ADME:
    • Plasma protein binding: Equilibrium dialysis (human serum albumin, 95–98% bound).
    • Metabolic stability: t₁/₂ in liver microsomes (e.g., mouse: 45 min; human: 120 min) .
  • In Vivo PK: Administer IV (1 mg/kg) and oral (10 mg/kg) in Sprague-Dawley rats. Monitor plasma levels via LC-MS/MS (Cₘₐₓ ~250 ng/mL at 1 h post-dose) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.